REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][CH:3]=1.[C:11]1([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C(O)C>[C:11]1([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:16]=[CH:15][C:14]([C:2]2[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1 |f:2.3.4,^1:42,44,63,82|
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(S1)C(=O)OC
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Name
|
|
Quantity
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5.4 g
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Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)B(O)O)C1=CC=CC=C1
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Name
|
|
Quantity
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5.9 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
2.65 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
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Quantity
|
50 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 hours under nitrogen atmosphere
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Duration
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12 h
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (2×250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated under vacuum
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Type
|
CUSTOM
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Details
|
The residue was purified by flash chromatography with silica gel (5% EtOAc in hexane)
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=CC=C(S1)C(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |